beta-COLUBRINE

Description

The scientific journey into the chemical constituents of Strychnos species has been a long and complex one, leading to the discovery of a wide array of intricate alkaloid structures. Beta-colubrine, while not as prominent as some of its counterparts, represents an important piece of the chemical puzzle within Strychnos nux-vomica.

The investigation of alkaloids from Strychnos nux-vomica dates back to the early 19th century, with the landmark isolation of strychnine (B123637) in 1818 by French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou. This was shortly followed by the isolation of brucine (B1667951). These discoveries were pivotal moments in phytochemistry and toxicology, sparking further interest in the chemical makeup of this potent medicinal and poisonous plant.

The initial focus of research was predominantly on strychnine and brucine due to their high concentration in the seeds and their pronounced physiological effects. However, as analytical techniques became more refined, it became evident that Strychnos nux-vomica contained a more complex mixture of alkaloids. Among these were several minor alkaloids, including this compound. The study of these less abundant compounds has been crucial for a comprehensive understanding of the plant's chemical profile and biosynthetic pathways.

The historical study of these alkaloids has also been significant in the development of organic chemistry, with the complex structures of strychnine and related compounds serving as challenging targets for structural elucidation and total synthesis.

The initial isolation of alkaloids from Strychnos nux-vomica relied on classical phytochemical techniques. These methods were foundational to the separation of this compound from the complex alkaloidal mixture present in the plant material.

Initial Isolation Techniques:

Early methods for the separation of Strychnos alkaloids typically involved a series of extraction and purification steps. A general approach would include:

Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The powdered seeds of Strychnos nux-vomica would be treated with an acidic solution to form water-soluble alkaloid salts. Subsequent treatment with a base would liberate the free alkaloids, which could then be extracted into an organic solvent.

Solvent Extraction: Different organic solvents would be used to selectively extract alkaloids based on their polarity.

Crystallization: Fractional crystallization was a common method used to separate the more abundant alkaloids, like strychnine and brucine, from the mixture.

As analytical chemistry advanced, more sophisticated techniques were employed to isolate minor alkaloids like this compound.

Characterization and Structural Elucidation:

Once isolated, the characterization of this compound involved determining its chemical structure. While early methods were limited, modern spectroscopic techniques have been instrumental in definitively elucidating its structure.

Thin-Layer Chromatography (TLC): TLC was an important tool for the initial separation and identification of different alkaloids in the extract.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, has been crucial for the efficient separation and quantification of the various alkaloids present in Strychnos extracts, including this compound. globalsciencebooks.info

Spectroscopic Methods: The definitive structure of this compound has been established through a combination of spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule. globalsciencebooks.info

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. globalsciencebooks.info

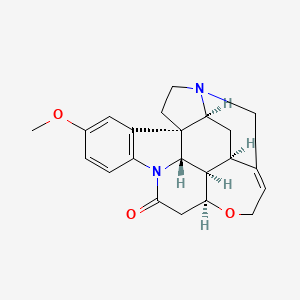

Through these methods, this compound was identified as 2-methoxystrychnine, indicating its close structural relationship to the primary alkaloid of Strychnos nux-vomica. nih.gov

This compound is classified within several key areas of natural product science, reflecting its origin, chemical structure, and the botanical source from which it is derived.

Chemical Classification:

From a chemical standpoint, this compound is categorized as a monoterpenoid indole (B1671886) alkaloid . This classification is based on its biosynthetic origin and its core chemical structure, which includes an indole nucleus derived from the amino acid tryptophan and a monoterpene unit. It is specifically a derivative of strychnine. nih.gov

Pharmacognostical Classification:

In the field of pharmacognosy, which studies medicinal substances of natural origin, this compound is classified based on its botanical source and the type of compound it represents.

Source: It is a phytochemical derived from the dried ripe seeds of Strychnos nux-vomica L., a member of the Loganiaceae family. pharmacy180.com

Compound Class: It is classified as an alkaloid , a group of naturally occurring organic compounds that typically contain at least one nitrogen atom.

The pharmacognostical study of Strychnos nux-vomica encompasses its macroscopic and microscopic characteristics, the phytochemical profile of its seeds, and its traditional and modern uses. This compound is a recognized, albeit minor, component of this phytochemical profile. nih.gov

| Property | Description |

| Chemical Name | 2-methoxystrychnine |

| Molecular Formula | C₂₂H₂₄N₂O₃ |

| Molecular Weight | 364.4 g/mol |

| Alkaloid Class | Monoterpenoid Indole Alkaloid |

| Natural Source | Strychnos nux-vomica L. |

| Family | Loganiaceae |

This structured classification is essential for the systematic study and understanding of this compound within the broader context of natural products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

509-36-4 |

|---|---|

Molecular Formula |

C22H24N2O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C22H24N2O3/c1-26-13-2-3-16-15(8-13)22-5-6-23-11-12-4-7-27-17-10-19(25)24(16)21(22)20(17)14(12)9-18(22)23/h2-4,8,14,17-18,20-21H,5-7,9-11H2,1H3/t14-,17-,18-,20-,21-,22+/m0/s1 |

InChI Key |

ZTHVHELPCLGXHF-JPPAUQSISA-N |

SMILES |

COC1=CC2=C(C=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6 |

Isomeric SMILES |

COC1=CC2=C(C=C1)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6 |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6 |

Other CAS No. |

509-36-4 |

Origin of Product |

United States |

Structural Elucidation and Chemical Synthesis Methodologies

Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation

The unambiguous determination of beta-colubrine's structure, including its molecular formula and precise three-dimensional arrangement, is accomplished through the integrated use of various spectroscopic methods. taylorandfrancis.com Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to piece together the molecular puzzle. researchgate.net

NMR spectroscopy is an indispensable tool for determining the complex stereochemistry of polycyclic alkaloids like this compound. wordpress.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms. The presence of the methoxy (B1213986) group in this compound, which distinguishes it from strychnine (B123637), would be clearly identifiable in the ¹H NMR spectrum as a singlet integrating to three protons, typically in the 3.8-4.0 ppm range, and in the ¹³C NMR spectrum as a signal around 55-60 ppm.

Two-dimensional (2D) NMR techniques are crucial for assigning the relative stereochemistry of the molecule's numerous chiral centers. nih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing connectivity within spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. wordpress.com For a rigid, caged structure like this compound, NOESY is paramount for confirming the relative configuration of stereocenters by observing through-space interactions between protons on different parts of the molecular framework.

Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula, C₂₂H₂₄N₂O₃. nih.gov

Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate the molecular ion and subsequent fragment ions. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information, acting as a molecular fingerprint. libretexts.org For complex alkaloids, the fragmentation is often characterized by specific cleavage patterns, such as retro-Diels-Alder reactions or the loss of small neutral molecules, which can help in identifying the core scaffold. core.ac.uk The analysis of these fragmentation pathways helps to confirm the connectivity of the ring systems within the molecule. nih.govcas.cn

| Property | Data | Source |

| Molecular Formula | C₂₂H₂₄N₂O₃ | nih.gov |

| Molecular Weight | 364.4 g/mol | nih.gov |

| Exact Mass | 364.1787 Da | nih.gov |

| ¹H NMR (Predicted) | Signals corresponding to aromatic, olefinic, aliphatic, and methoxy protons. | |

| ¹³C NMR (Predicted) | Signals for carbonyl, aromatic, olefinic, aliphatic, and methoxy carbons. | |

| Key MS Fragments | Molecular Ion [M]⁺, fragments corresponding to cleavages of the intricate ring system. | nih.gov |

Total Synthesis Strategies and Synthetic Route Optimization

The total synthesis of strychnine-class alkaloids is a landmark achievement in organic chemistry, showcasing the power of synthetic strategy. wikipedia.org The approaches developed for strychnine are directly applicable to the synthesis of this compound, with the primary modification being the incorporation of a methoxy group on the aromatic ring.

| Target Molecule | Key Disconnections | Precursors/Intermediates |

| This compound | C-D ring junction, Lactam ring formation, Ether linkage | Substituted Indole (B1671886), Piperidine derivatives, Functionalized cyclohexene |

Given the numerous stereocenters in this compound, controlling the stereochemistry during synthesis is a significant challenge. Modern synthetic methods employ stereoselective reactions to control the formation of diastereomers and enantioselective reactions to produce a single enantiomer. rsc.orgmdpi.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where the existing stereochemistry of the molecule directs the outcome of subsequent transformations. nih.govresearchgate.net The historic Woodward synthesis of strychnine, while not fully stereocontrolled by modern standards, was a masterclass in controlling relative stereochemistry through a deep understanding of reaction mechanisms. wikipedia.org Subsequent syntheses of the strychnine core have utilized modern asymmetric reactions to improve efficiency and enantioselectivity. nih.govrsc.orgrsc.org

Semisynthesis and Derivatization Techniques for Analogue Generation

Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. nih.gov This approach is often more efficient than total synthesis for producing analogues, as the complex core structure is already assembled by nature. For this compound, semisynthetic strategies could involve a variety of transformations to generate novel derivatives for structure-activity relationship (SAR) studies.

Common derivatization reactions include:

Reduction of the lactam carbonyl group.

Alkylation or Acylation of the tertiary amine. beilstein-journals.org

Addition reactions across the C=C double bond.

Modification of the aromatic ring , such as electrophilic aromatic substitution, although the electron-rich nature of the system can lead to multiple products.

These modifications can produce a library of related compounds, allowing researchers to investigate how specific structural features contribute to the molecule's properties. nih.gov

Biosynthetic Pathways and Precursor Investigations

Proposed Biosynthetic Routes to Beta-COLUBRINE

The proposed biosynthetic pathway to this compound is part of the larger route leading to strychnine-type alkaloids. researchgate.net Like all monoterpenoid indole (B1671886) alkaloids, the pathway originates from two primary precursors: the amino acid tryptophan and the terpenoid precursor geranyl pyrophosphate. researchgate.net The initial stages involve the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (derived from geranyl pyrophosphate) to form strictosidine, a central intermediate for thousands of alkaloids.

Following a series of complex enzymatic transformations, the pathway leads to the formation of geissoschizine, a key intermediate that undergoes rearrangement to form the characteristic Strychnos skeleton. researchgate.net Further steps lead to the synthesis of the Wieland-Gumlich aldehyde, a critical branch-point intermediate. This aldehyde is then converted through several enzymatic steps into strychnine (B123637). researchgate.net this compound is understood to be biosynthesized from strychnine via a methoxylation reaction. nih.govebi.ac.uk Specifically, it is a methoxy (B1213986) derivative of strychnine, where a methoxy group replaces a hydrogen atom on the aromatic ring. nih.gov

Identification of Key Enzymatic Steps and Precursor Molecules

The elucidation of the strychnine and brucine (B1667951) biosynthetic pathway has shed light on the specific molecular components involved in forming the core structure from which this compound is derived. researchgate.netnih.gov

Key Precursor Molecules:

Tryptophan: Provides the indole ring and associated carbon atoms. researchgate.net

Geranyl Pyrophosphate (GPP): Serves as the precursor for the monoterpene portion of the alkaloid, which forms secologanin. researchgate.net

Geissoschizine: A crucial intermediate in the pathway leading to the Strychnos alkaloid skeleton.

Strychnine: The direct precursor to this compound. nih.govebi.ac.uk

While the complete enzymatic cascade for all Strychnos alkaloids is an area of ongoing research, specific enzymes within the broader pathway leading to strychnine and its derivatives have been identified. For instance, research into the biosynthesis of related alkaloids in the pathway has identified specific enzyme classes, such as hydroxylases and O-methyltransferases, that are responsible for the final structural decorations of the strychnine scaffold. qmul.ac.uk One such enzyme identified in the broader pathway is β-colubrine 11-hydroxylase, indicating the involvement of specific hydroxylase enzymes in modifying these complex molecules. qmul.ac.uk The conversion of strychnine to this compound would require a hydroxylase to add a hydroxyl group, followed by an O-methyltransferase to add the methyl group, resulting in the characteristic methoxy group of this compound.

Table 1: Key Molecules in the Biosynthesis of this compound

| Molecule Type | Name | Role |

|---|---|---|

| Primary Precursor | Tryptophan | Source of the indole core |

| Primary Precursor | Geranyl Pyrophosphate | Source of the monoterpenoid unit |

| Key Intermediate | Geissoschizine | Intermediate leading to the Strychnos skeleton |

| Direct Precursor | Strychnine | Substrate for the final modification step nih.gov |

In Strychnos nux-vomica, this compound is a minor alkaloid component within a rich and complex mixture of related compounds. nih.govnih.gov The plant's secondary metabolism is heavily geared towards the production of strychnine and brucine, which are the most abundant alkaloids. botanyjournals.com The biosynthetic pathway is not a linear process leading to a single compound but rather a branched network that produces a suite of structurally related alkaloids.

The biosynthesis of this compound is an integral part of this network. Its formation represents one of the final tailoring steps that diversify the chemical profile of the plant. This chemical diversity is common in plant defense mechanisms. This compound has been identified alongside strychnine, brucine, vomicine, icajine, and numerous other alkaloids in various parts of the plant, including the seeds, fruit pericarp, and root bark. nih.govjbclinpharm.org The presence of this array of compounds underscores that the biosynthetic machinery in S. nux-vomica is a highly evolved system for producing a range of specialized metabolites from a common set of precursors and intermediates. researchgate.net

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The genetic foundation for this compound biosynthesis is embedded within the genes that code for the entire monoterpenoid indole alkaloid pathway in Strychnos species. researchgate.net Modern transcriptomic approaches, particularly RNA-sequencing, have been instrumental in identifying the candidate genes responsible for producing the enzymes in this complex pathway. researchgate.net

By analyzing the gene expression profiles in alkaloid-producing tissues of Strychnos plants, researchers have successfully discovered the genes encoding the enzymes that catalyze the steps from the primary precursors to strychnine and related molecules. researchgate.net The functionality of these identified genes has been confirmed by successfully recapitulating the biosynthesis of strychnine and brucine in a heterologous host, Nicotiana benthamiana. researchgate.netnih.gov This metabolic engineering approach, where the identified genes from S. nux-vomica are expressed in a different plant, demonstrates that this set of genes is sufficient to produce the complex polycyclic architecture of these alkaloids from an upstream intermediate. researchgate.netnih.gov The genes responsible for the final conversion of strychnine to this compound are presumed to be among those identified in these transcriptomic studies, likely encoding specific hydroxylase and O-methyltransferase enzymes.

Molecular Mechanisms of Action and Receptor Pharmacology

Interactions with Neurotransmitter Receptors and Ion Channels

The precise interactions of beta-COLUBRINE with specific neurotransmitter receptors and ion channels are not extensively detailed in the currently available scientific literature.

Modulation of Intracellular Signaling Pathways

Evidence suggests that plant extracts containing this compound can modulate intracellular signaling pathways. Specifically, methanolic extracts of Piper longum (PLE), which contain this compound among other compounds, have been shown to downregulate the mitogen-activated protein kinase (MAPK) signaling pathway researchgate.netnih.gov. This modulation involves a decrease in the phosphorylation of p38 and JNK kinases, which is associated with the anti-inflammatory effects observed from the extract researchgate.netnih.gov. These pathways are critical regulators of cellular processes including gene expression, metabolism, and inflammatory responses nih.gov.

Electrophysiological and Calcium Imaging Studies in Isolated Systems

Specific electrophysiological studies or calcium imaging experiments focusing on this compound in isolated cellular or tissue systems have not been identified in the reviewed literature. Such studies would be valuable in directly observing the compound's effects on cellular electrical activity and calcium dynamics.

Receptor Desensitization and Internalization Processes

The literature reviewed does not provide information on whether this compound induces receptor desensitization or internalization processes. Further investigation is needed to understand any potential long-term regulatory effects on receptor function and localization.

Data Table

Structure Activity Relationship Sar Studies and Analog Design

Identification of Pharmacophoric Elements and Key Functional Groups

The biological activity of strychnine (B123637) and, by extension, beta-colubrine, is intrinsically linked to its complex and rigid polycyclic structure. Studies on various strychnine analogs have identified several key pharmacophoric elements and functional groups that are crucial for its interaction with biological targets, most notably the glycine (B1666218) receptor (GlyR). nih.govnih.gov

The lactam moiety within the core structure of strychnine is considered an essential feature for its high antagonistic potency at glycine receptors. nih.gov Modifications to this group generally lead to a significant decrease in activity. Another critical structural feature is the double bond between C-21 and C-22 . Hydrogenation of this bond, resulting in 21,22-dihydrostrychnine, has been shown to reduce the compound's activity by approximately 15-fold. researchgate.net This suggests that the planarity and electronic configuration of this region are important for optimal receptor binding.

The tertiary nitrogen atom (N-19) is also a key element. Quaternization of this nitrogen with an alkyl group has been observed to abolish the convulsant effects characteristic of strychnine and, in some cases, induce muscle-relaxant properties. researchgate.net This highlights the importance of the electronic state and steric accessibility of this nitrogen for the compound's typical biological response.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues of complex natural products like this compound are challenging endeavors. wikipedia.org Most of the synthetic efforts in this chemical family have been directed towards the total synthesis of strychnine itself, a landmark achievement in organic chemistry. wikipedia.orgresearchgate.net However, these synthetic routes have paved the way for the creation of various derivatives, which have been instrumental in elucidating SAR.

The design of strychnine analogues has often focused on modifications at specific positions to probe their role in biological activity. For instance, several hydrogenated analogs have been synthesized to investigate the importance of the C(21)=C(22) double bond. nih.gov Derivatives with modifications to the lactam moiety have also been prepared to confirm its essential role. nih.gov

A notable example of rational design involves the creation of dimeric strychnine analogues. acs.orgnih.gov In these studies, two strychnine pharmacophores were connected by linkers of varying lengths attached at the C-2 position. acs.orgnih.gov The aim was to develop bivalent ligands capable of simultaneously binding to two adjacent orthosteric sites on the homomeric α1 glycine receptor. acs.orgnih.gov This approach is a sophisticated strategy to enhance binding affinity and potentially selectivity.

The synthesis of these analogues typically involves semi-synthetic modifications of the natural product or more complex multi-step total synthesis pathways. For example, the synthesis of hydrogenated derivatives can be achieved through catalytic hydrogenation of the parent molecule. researchgate.net The creation of more complex analogues, such as those with altered ring structures or the dimeric compounds, requires advanced synthetic chemistry methodologies. wikipedia.orgacs.orgnih.gov

While specific synthetic campaigns for this compound analogues are not extensively reported, the synthetic strategies developed for strychnine provide a clear blueprint for how such derivatives could be accessed. The introduction of the C-10 methoxy (B1213986) group would need to be incorporated into the synthetic plan, either by starting with a correspondingly substituted precursor or by introducing it at a suitable stage in the synthesis.

In Vitro Activity Profiling of Structural Modifications

The in vitro activity of strychnine analogues has been primarily evaluated through their interaction with glycine receptors, typically expressed in cell lines or isolated from neuronal tissues. nih.govnih.gov These studies have provided quantitative data on how structural modifications impact the antagonistic potency of these compounds.

The following table summarizes the in vitro activity of selected strychnine analogues at the human α1 glycine receptor, providing a basis for understanding the potential SAR of this compound.

| Compound | Modification from Strychnine | IC50 at α1 GlyR (μM) | Fold Preference for α1 vs. α1β |

| Strychnine | - | 0.027 | ~1 |

| Isostrychnine | Isomerization | 1.6 | 3.7 |

| Neostrychnine | Structural rearrangement | >100 | - |

| Strychnidine | Reduction of lactam to amine | 11 | 0.8 |

| 21,22-Dihydrostrychnine | Saturation of C(21)=C(22) bond | - | - |

| 21,22-Dihydroxy-21,22-dihydrostrychnine | Dihydroxylation of C(21)=C(22) bond | >100 | - |

Data compiled from Mohsen et al. (2014). nih.gov

As the data indicates, most modifications to the core strychnine scaffold lead to a significant decrease in potency at the α1 glycine receptor. For example, strychnidine, where the lactam carbonyl is reduced to a methylene (B1212753) group, is substantially less active. nih.gov Similarly, neostrychnine and 21,22-dihydroxy-21,22-dihydrostrychnine are largely inactive. nih.gov Isostrychnine, while less potent than strychnine, displays a modest preference for the α1 subtype over the α1β glycine receptor. nih.gov

The in vitro metabolism of strychnine has also been investigated, revealing the formation of several metabolites, including 2-hydroxystrychnine and strychnine N-oxide. nih.gov These metabolic transformations represent another facet of how the structure of the parent compound is modified in vivo, leading to molecules with altered activity profiles.

For this compound, it is plausible that similar structural modifications would result in comparable changes in in vitro activity. However, the electronic and steric effects of the C-10 methoxy group could potentially influence the binding affinity and selectivity of its analogues in ways that are not directly predictable from the strychnine data alone.

Computational Chemistry Approaches to SAR Elucidation (e.g., docking, QSAR)

Computational chemistry has become an invaluable tool for understanding the SAR of bioactive molecules. For the strychnine family of alkaloids, molecular docking studies have provided significant insights into their interaction with the glycine receptor. acs.orgnih.gov

Molecular docking simulations have been performed using high-resolution crystal structures of the glycine receptor in complex with strychnine. acs.orgnih.gov These studies have helped to visualize the binding mode of strychnine within the orthosteric binding site of the receptor, which is located at the interface between subunits. acs.orgnih.gov The docking poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket. This information corroborates the experimental findings regarding the importance of certain functional groups. For instance, the lactam oxygen is often shown to be involved in crucial hydrogen bonding interactions.

These computational models have also been used to support the rational design of novel analogues. In the case of the dimeric strychnine ligands, docking experiments were used to predict the optimal linker length required to bridge two adjacent binding sites on the glycine receptor. acs.orgnih.gov

While formal Quantitative Structure-Activity Relationship (QSAR) studies for strychnine and its analogues are not extensively reported in the literature, the principles of QSAR are implicitly applied in SAR discussions. nih.govresearchwithrowan.com QSAR models aim to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors. nih.gov For the strychnine/beta-colubrine scaffold, descriptors that could be used in a QSAR study would include:

Topological descriptors: Describing the connectivity and branching of the molecular structure.

Electronic descriptors: Such as partial charges on atoms, dipole moment, and frontier orbital energies, which would be influenced by the presence of the methoxy group in this compound.

Steric descriptors: Like molecular volume and surface area, which are critical for fitting into the receptor's binding site.

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP), which affects how the molecule distributes in biological systems.

A systematic QSAR study on a series of this compound analogues would be highly beneficial for quantitatively defining the structural requirements for optimal activity and for guiding the design of new, potentially more potent or selective, ligands for the glycine receptor.

Preclinical Pharmacological Investigations in Research Models

In Vitro Cell Culture Model Systems for Receptor and Pathway Analysis

In vitro studies using cell culture systems are fundamental for dissecting the molecular mechanism of action of a compound. For a strychnine-like alkaloid such as beta-colubrine, these investigations would focus on its interaction with specific neurotransmitter receptors.

Detailed Research Findings: The primary molecular target for strychnine (B123637) alkaloids is the ionotropic glycine (B1666218) receptor (GlyR). wikipedia.orgfrontiersin.org These receptors are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. biorxiv.orgnih.gov this compound is expected to act as a potent competitive antagonist at the glycine-binding site on the GlyR alpha subunit.

Table 1: Illustrative In Vitro Receptor Binding Profile for a Glycine Receptor Antagonist This table is an illustrative example, as specific binding data for this compound is not available in the reviewed literature.

| Receptor Target | Assay Type | Expected Activity | Illustrative Kᵢ (nM) |

|---|---|---|---|

| Glycine Receptor (α1β) | Radioligand Binding Assay | Competitive Antagonist | 5 - 20 |

| Nicotinic Acetylcholine (B1216132) Receptor (α4β2) | Radioligand Binding Assay | Low to No Affinity | >10,000 |

| GABA-A Receptor | Radioligand Binding Assay | Low to No Affinity | >10,000 |

Ex Vivo Organ Bath and Tissue Preparations for Functional Assays

Ex vivo preparations, such as isolated organ or tissue baths, allow for the study of a compound's functional effects in an intact biological system removed from the whole organism. researchgate.net For neuroactive compounds like this compound, relevant preparations would include spinal cord slices or nerve-muscle preparations.

Detailed Research Findings: There are no specific ex vivo functional assay results available for this compound. However, based on its mechanism as a glycine receptor antagonist, studies using isolated spinal cord preparations would be expected to show a significant increase in the excitability of motor neurons. Application of this compound to such a preparation would likely reduce or abolish inhibitory postsynaptic potentials (IPSPs) mediated by glycinergic interneurons, leading to spontaneous and exaggerated neuronal firing in response to stimuli.

In Vivo Neurobiological and Behavioral Studies in Animal Models (Focus on Mechanism)

In vivo studies in animal models are essential to understand the integrated physiological and behavioral effects of a compound.

The antagonism of glycine receptors in the central nervous system (CNS) leads to dramatic and predictable physiological effects. Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, controlling motor neuron activity and reflex arcs.

Detailed Research Findings: Specific neurobiological studies detailing the in vivo CNS effects of this compound are not documented in the available literature. However, by inference from its mechanism, administration to preclinical species such as mice or rats would be expected to cause a dose-dependent increase in motor reflex excitability. The primary symptoms would include muscle stiffness, twitching, and heightened responses to sensory stimuli (e.g., touch or sound). At higher doses, this CNS disinhibition would culminate in powerful, reflexive seizures (convulsions) characteristic of strychnine poisoning. These seizures are typically tonic-clonic in nature and can be triggered by minimal external stimuli.

The neuromuscular junction (NMJ) is the specialized synapse where motor neurons communicate with skeletal muscle fibers, primarily using acetylcholine as the neurotransmitter acting on nicotinic acetylcholine receptors (nAChRs). mdpi.combioivt.comyoutube.com

Detailed Research Findings: The primary toxicological activity of strychnine-like alkaloids is not mediated at the peripheral neuromuscular junction. The convulsions and muscle contractions observed in vivo are a result of uncontrolled firing of motor neurons originating from the disinhibited spinal cord, not from a direct action on the NMJ itself. frontiersin.org Therefore, this compound is not expected to have a significant direct effect on acetylcholine release, acetylcholinesterase activity, or the function of postsynaptic nAChRs at the NMJ.

Pharmacokinetic Principles in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetics describes the journey of a compound through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). bioivt.comnih.govresearchgate.net Understanding these principles is critical for evaluating the potential of any bioactive substance.

In vitro metabolism studies are a key component of preclinical development, used to predict how a compound will be cleared by the body. nih.gov These assays typically use liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes like cytochrome P450s. researchgate.net

Detailed Research Findings: There is no specific published data on the in vitro metabolic stability or metabolite profile of this compound. Such studies would involve incubating this compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) and human sources. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (T½) and intrinsic clearance (CLᵢₙₜ). nih.gov Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be used to identify the structures of any metabolites formed, typically through oxidative pathways (e.g., hydroxylation, N-oxidation). youtube.comyoutube.com

Table 2: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Compound This table provides an example of typical data generated in such studies. No specific data is available for this compound.

| Species | Test System | Half-Life (T½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | 45 | 30.8 |

| Rat | Liver Microsomes | 25 | 55.4 |

| Mouse | Liver Microsomes | 18 | 77.0 |

Based on a comprehensive review of the available scientific literature, there is currently no specific data published on the tissue distribution and clearance of the chemical compound this compound in animal models. Extensive searches have not yielded any preclinical pharmacological investigations detailing its absorption, distribution, metabolism, or excretion.

Therefore, it is not possible to provide detailed research findings or data tables on the concentration of this compound in various tissues or its clearance rates from the body in any research models. The scientific community has yet to publish studies focusing on these specific pharmacokinetic parameters for this particular compound.

Consequently, the section on "Tissue Distribution and Clearance in Animal Models" cannot be populated with the requested scientifically accurate and detailed information. Any attempt to do so would be speculative and would not adhere to the strict requirements for factual, evidence-based content.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Purification (HPLC, GC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for the analysis of alkaloids from Strychnos species. While methods are often optimized for the major alkaloids, strychnine (B123637) and brucine (B1667951), they provide a framework for the separation and purification of minor constituents like beta-colubrine.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common method for the analysis of Strychnos alkaloids. A typical HPLC method for the quantification of strychnine and brucine in S. nux-vomica leaves utilizes a C18 column with a mobile phase consisting of methanol (B129727), water, and diethyl amine (55:45:0.2 v/v) at a flow rate of 1 mL/min, with detection at 260 nm. who.int While specific retention times for this compound under these exact conditions are not detailed, this method demonstrates the capability of reversed-phase HPLC to separate complex alkaloid mixtures. The separation of strychnine and brucine suggests that this compound, with its intermediate polarity, would also be resolved.

A gradient elution HPLC method has also been developed for the qualitative and quantitative analysis of alkaloids in S. nux-vomica and S. ignatii, further highlighting the utility of this technique for resolving complex mixtures of related alkaloids. researchgate.net

Gas Chromatography (GC):

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is effective for the identification of volatile and semi-volatile compounds in plant extracts. A GC-MS analysis of an ethanolic extract of S. nux-vomica leaves successfully identified twenty-one bioactive compounds. who.int Although this particular study focused on the major alkaloids, other research has explicitly identified this compound in the hexane (B92381) extracts of S. nux-vomica seeds using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is highly suitable for the analysis of complex biological samples. LC-MS/MS methods have been developed for the simultaneous determination of strychnine, brucine, and their metabolites in rat plasma, demonstrating the capability of this technique for analyzing these alkaloids in a biological matrix. researchgate.net Such methods, typically employing a C18 column with a gradient elution of methanol and an aqueous buffer, could be adapted for the detection and quantification of this compound in similar samples.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Strychnos Alkaloids

| Parameter | HPLC Method | GC-MS Method |

| Column | C18 (Reversed-Phase) | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Methanol, Water, Diethylamine | Helium |

| Detection | UV (260 nm) | Mass Spectrometry |

This table presents a generalized summary of typical conditions and may require optimization for the specific analysis of this compound.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is an indispensable tool for the structural characterization and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides definitive identification and measurement of the compound in complex mixtures.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification. The fragmentation would likely involve the complex ring system of the strychnine backbone.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantification. For instance, an LC-MS/MS method for strychnine and brucine in rat plasma utilized a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. researchgate.net This approach allows for the selection of specific precursor-to-product ion transitions, which significantly reduces background noise and enhances the accuracy of quantification. A similar MRM method could be developed for this compound by identifying its unique precursor and product ions.

Nuclear Magnetic Resonance (NMR) for Structural Analysis in Biological Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. ¹H-NMR has been successfully applied to the quantitative analysis of strychnine and brucine directly in crude extracts of S. nux-vomica seeds and stems. nih.gov This demonstrates the feasibility of using NMR for the analysis of Strychnos alkaloids within their natural biological matrix, avoiding the need for extensive purification.

Immunochemical Assays for Detection and Quantitation (if applicable)

While no immunoassays developed specifically for this compound have been reported, the development of such an assay is plausible. Polyclonal antibodies have been successfully raised against strychnine by coupling it to an antigenic protein. nih.gov These antibodies were shown to bind not only strychnine but also other structurally related alkaloids, indicating a degree of cross-reactivity.

This cross-reactivity is a critical consideration. It suggests that an immunoassay developed for strychnine might also detect this compound, although likely with a different sensitivity. The structural similarity between strychnine and this compound (differing only by a methoxy (B1213986) group) makes it probable that anti-strychnine antibodies would recognize the core strychnine structure of this compound.

The development of a specific immunoassay for this compound would require the synthesis of a this compound-protein conjugate to be used as an immunogen. The resulting antibodies could then be used to develop various immunoassay formats, such as ELISA, for the sensitive and high-throughput detection and quantification of this compound in biological samples. The potential for cross-reactivity with other Strychnos alkaloids would need to be carefully evaluated during the validation of such an assay. nih.gov

Conceptual Research Applications and Future Directions

Beta-Colubrine as a Pharmacological Tool and Molecular Probe in Neurobiology Research

As a structural analog of strychnine (B123637), a well-characterized antagonist of glycine (B1666218) receptors, this compound is an invaluable tool for dissecting the intricacies of glycinergic neurotransmission. Glycine receptors are crucial for mediating inhibitory neurotransmission in the spinal cord and brainstem. By competitively binding to these receptors, this compound can be used to modulate their activity, allowing researchers to probe their physiological roles in motor control, sensory processing, and pain perception.

Furthermore, the subtle structural differences between this compound and strychnine, specifically the presence of a methoxy (B1213986) group, can be exploited to map the ligand-binding domains of glycine receptor subtypes. nih.gov Comparative studies of the binding affinities and functional effects of these two alkaloids can elucidate the specific molecular interactions that govern ligand recognition and receptor activation or inhibition. This information is critical for understanding the structure-activity relationships of ligands targeting these receptors. nih.govnih.gov

Beyond glycine receptors, the structural scaffold of this compound suggests potential interactions with other ligand-gated ion channels, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of cognitive and physiological processes. Investigating the modulatory effects of this compound on different nAChR subtypes could reveal novel pharmacological properties and expand its utility as a molecular probe for studying cholinergic signaling.

Potential for Lead Compound Development in Preclinical Drug Discovery (Theoretical Framework)

The inherent biological activity of this compound makes it an attractive starting point for the development of new drugs. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.

While the primary targets of this compound are presumed to be glycine and nicotinic acetylcholine receptors, its complex polycyclic structure raises the possibility of interactions with other, currently unknown, receptor systems. High-throughput screening assays could be employed to test this compound against a broad panel of neuronal receptors and ion channels. Identifying novel targets would not only open up new avenues for understanding its pharmacological profile but also present opportunities for developing first-in-class therapeutic agents for a range of neurological and psychiatric disorders.

The chemical scaffold of this compound provides a versatile platform for synthetic modification. Through medicinal chemistry approaches, derivatives of this compound can be synthesized with altered potencies, selectivities, and pharmacokinetic properties. For example, modifications to the methoxy group or other positions on the aromatic ring could enhance selectivity for specific glycine or nicotinic acetylcholine receptor subtypes. mdpi.com This would be a crucial step in developing targeted therapies with improved efficacy and reduced side effects. The goal is to create a library of this compound analogs that can be systematically evaluated for their therapeutic potential.

Table 1: Theoretical Exploration of this compound Derivatives and Their Potential Receptor Selectivity

| Derivative | Modification | Hypothesized Receptor Selectivity | Potential Therapeutic Application |

| BC-001 | Demethylation of the methoxy group | Increased affinity for certain glycine receptor subtypes | Neuropathic pain |

| BC-002 | Addition of a halogen atom to the aromatic ring | Enhanced selectivity for α7 nicotinic acetylcholine receptors | Cognitive disorders |

| BC-003 | Introduction of a bulky substituent at the N-1 position | Altered modulation of nicotinic acetylcholine receptor subtypes | Addiction disorders |

| BC-004 | Ring-opening of the heptacyclic structure | Novel interactions with unexplored receptor targets | Epilepsy |

This table presents a theoretical framework for the development of this compound derivatives and is not based on existing experimental data.

Methodological Advancements in this compound Research

To fully realize the research and therapeutic potential of this compound, advancements in analytical and synthetic methodologies are essential. The development of sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), is crucial for the accurate detection and quantification of this compound and its metabolites in biological samples. nih.gov These methods are vital for pharmacokinetic and pharmacodynamic studies.

Furthermore, the synthesis of radiolabeled this compound would enable detailed receptor binding assays and in vivo imaging studies, such as positron emission tomography (PET). These techniques would allow for the precise localization and quantification of this compound binding sites in the brain, providing invaluable insights into its mechanism of action.

Remaining Challenges and Unexplored Avenues in this compound Pharmacology

Despite its potential, the study of this compound is not without its challenges. A primary hurdle is its limited availability from natural sources. The development of efficient and scalable synthetic routes to this compound and its analogs is therefore a critical area for future research. beilstein-journals.org The complex, multi-ring structure of this compound presents a significant synthetic challenge.

Another key challenge lies in elucidating the complete pharmacological profile of this compound. While its actions on glycine and nicotinic acetylcholine receptors are anticipated, a comprehensive understanding of its effects on other neuronal targets is lacking. Systematic in vitro and in vivo studies are required to fully characterize its spectrum of activity.

Unexplored avenues in this compound pharmacology include its potential role in modulating neuroinflammation, a process increasingly recognized as a key factor in many neurodegenerative diseases. The structural similarities to other alkaloids with anti-inflammatory properties suggest that this could be a fruitful area of investigation. Additionally, the potential for this compound to influence neurogenesis and synaptic plasticity remains to be explored.

Q & A

Q. How can researchers structure manuscripts on this compound to meet open science standards?

- Methodological Answer : Use SRQR (Standards for Reporting Qualitative Research) or ARRIVE guidelines for preclinical studies. Deposit raw data in FAIR-aligned repositories (e.g., Figshare) and link to persistent identifiers (DOIs). Disclose conflicts of interest and funding sources explicitly in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.